molecular formula C17H24N2O4 B3223380 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid CAS No. 1217812-97-9

3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid

Cat. No.: B3223380
CAS No.: 1217812-97-9
M. Wt: 320.4 g/mol
InChI Key: BPSFMKPVKOWSMO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Coupling with Benzoic Acid: The final step involves coupling the protected piperazine derivative with benzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection of the tert-butoxycarbonyl group.

Major Products:

    Oxidation: Derivatives of benzoic acid.

    Reduction: Reduced piperazine derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of new pharmaceuticals due to its structural features.

    Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further functionalization or interaction with biological molecules.

Comparison with Similar Compounds

    N-tert-Butoxycarbonyl-4-methylpiperazine: Similar structure but lacks the benzoic acid moiety.

    4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Similar protecting group but different core structure.

Uniqueness: 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid is unique due to the combination of the benzoic acid moiety and the protected piperazine ring, which provides a versatile scaffold for further chemical modifications and potential biological activity.

Properties

IUPAC Name

3-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12-11-18(14-7-5-6-13(10-14)15(20)21)8-9-19(12)16(22)23-17(2,3)4/h5-7,10,12H,8-9,11H2,1-4H3,(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSFMKPVKOWSMO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662681
Record name 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217812-97-9
Record name 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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